molecular formula C14H18BN3O2 B13655058 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Cat. No.: B13655058
M. Wt: 271.12 g/mol
InChI Key: WBBSFKAOCCYWHQ-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is a high-value chemical intermediate primarily employed in the synthesis of novel quinazoline-based therapeutics through Suzuki-Miyaura cross-coupling reactions[1]. The 2-amine-substituted quinazoline core is a privileged scaffold in medicinal chemistry, known for its ability to act as a kinase inhibitor[2]. This compound serves as a critical building block for the development of targeted anti-cancer agents, particularly those designed to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway[3]. Researchers utilize this boronic ester to efficiently construct complex molecules for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of potential drug candidates for oncology and other disease areas[4]. Its research value lies in its versatility for creating diverse compound libraries aimed at modulating key cellular signaling processes.

Properties

Molecular Formula

C14H18BN3O2

Molecular Weight

271.12 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-9-8-17-12(16)18-11(9)10/h5-8H,1-4H3,(H2,16,17,18)

InChI Key

WBBSFKAOCCYWHQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminobenzonitrile with appropriate reagents to form the quinazoline ring, followed by borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s boronic ester group enables it to act as a coupling partner in Suzuki-Miyaura reactions, which are widely used to form carbon-carbon bonds.

  • Mechanism : The boronic ester undergoes transmetallation with a palladium catalyst, followed by oxidative addition to form a palladium complex. Subsequent coupling with an aryl halide or triflate yields the biaryl product .

  • Reaction Conditions :

    • Catalyst : Palladium complexes (e.g., Pd(dppf)Cl₂).

    • Base : Potassium carbonate (K₂CO₃) or other bases to facilitate deprotonation.

    • Solvent : Mixtures of 1,4-dioxane and water.

    • Temperature : Typically heated to 80–100°C under inert atmospheres .

  • Outcome : Formation of substituted quinazoline derivatives with extended conjugation, useful in medicinal chemistry .

Nucleophilic Substitution Reactions

The compound’s boronic ester group can react with nucleophiles, such as amines or alcohols, to form new bonds.

  • Reactivity : The boron center acts as an electrophilic site, attracting nucleophilic attack.

  • Examples :

    • Reaction with ethylenediamine derivatives to form N2B heterocycles.

    • Substitution with alcohols or thiols to generate diverse functionalized quinazolines.

  • Conditions :

    • Reagents : Nucleophiles (e.g., amines, alcohols).

    • Catalysts : May require Lewis acids (e.g., ZnCl₂) for activation.

    • Solvent : Polar aprotic solvents (e.g., DMF).

Oxidation and Reduction Reactions

While not explicitly detailed for this compound, boronic esters generally undergo oxidation/reduction under specific conditions:

  • Oxidation : Conversion to boronic acids using oxidizing agents like hydrogen peroxide.

  • Reduction : Potential reduction of boron-containing moieties using hydrides (e.g., NaBH₄).

Comparison of Reaction Types

Reaction Type Key Reagents/Catalysts Conditions Outcome
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃1,4-dioxane/water, 80–100°C, ArBiaryl quinazoline derivatives
Nucleophilic Substitution Amines, alcohols, ZnCl₂DMF, room temperature or mild heatingFunctionalized quinazolines
Oxidation H₂O₂Aqueous mediumConversion to boronic acids

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine involves its ability to form covalent bonds with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of stable complexes. This property is particularly useful in bioconjugation and catalysis, where the compound can act as a versatile intermediate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers of Boronate-Substituted Quinazolines

The placement of the boronate group on the quinazoline ring significantly impacts reactivity and biological interactions. Key positional isomers include:

Compound Name Boronate Position Amine Position CAS Number Key Applications Reference
8-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)quinazolin-2-amine 8 2 Not Provided Suzuki coupling intermediates
5-(Tetramethyl-dioxaborolan-2-yl)quinazolin-2-amine (PN-1921) 5 2 2377609-64-6 Medicinal chemistry building block
7-(Tetramethyl-dioxaborolan-2-yl)quinazolin-2-amine (PN-1662) 7 2 2409082-81-9 Medicinal chemistry building block

Key Observations :

  • The 8-position boronate in the target compound may confer distinct electronic effects compared to 5- or 7-substituted analogs due to differences in ring conjugation .
  • All isomers serve as cross-coupling intermediates, but their regiochemistry influences downstream product diversity in drug discovery pipelines.
Comparison with 4-Aminoquinazoline Derivatives

4-Aminoquinazolines are well-studied kinase inhibitors. For example, 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (compound 4 in ) inhibits CDC2-like kinases (Clk) with IC₅₀ values < 100 nM . In contrast, the 2-amine substitution in the target compound may alter binding modes in kinase ATP pockets due to steric and electronic differences.

Compound Name Amine Position Core Structure Biological Activity Reference
8-(Tetramethyl-dioxaborolan-2-yl)quinazolin-2-amine 2 Quinazoline Not reported; potential as kinase inhibitor intermediate
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine 4 Quinazoline Clk1 inhibition (IC₅₀: 35 nM)
Gefitinib 4 Quinazoline EGFR inhibition (IC₅₀: 33 nM) N/A

Key Observations :

  • 4-Aminoquinazolines dominate kinase inhibitor pipelines, while 2-amine derivatives remain underexplored but offer novel pharmacophore opportunities.
  • The boronate group in the target compound could enhance solubility or enable prodrug strategies .
Heterocyclic Boronate Analogs

Boronate-containing heterocycles are widely used in sensing and catalysis. For example, STBPin () is a styrylphenyl boronate fluorescence probe for H₂O₂ detection . The quinazoline core in the target compound may enable dual functionality (e.g., sensing and therapeutic activity).

Compound Name Core Structure Boronate Position Application Reference
8-(Tetramethyl-dioxaborolan-2-yl)quinazolin-2-amine Quinazoline 8 Drug intermediate, potential probe
STBPin Styrylphenyl Para H₂O₂ fluorescence detection
5-(Tetramethyl-dioxaborolan-2-yl)benzo[d]oxazol-2-amine Benzooxazole 5 Not reported; structural analog

Key Observations :

  • Quinazoline-based boronates may exhibit higher rigidity and π-π stacking capability compared to linear styrylphenyl probes.
  • The 2-amine group in the target compound could serve as a hydrogen-bond donor, enhancing target binding .
Stability Profile

Boronate esters are prone to hydrolysis, but the electron-deficient quinazoline core may stabilize the dioxaborolane ring. Comparative stability data are lacking, but derivatives like PN-1921 (95% purity) suggest sufficient stability for storage and reactions .

Q & A

Q. What are the optimal synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group into quinazolin-2-amine derivatives?

The Suzuki-Miyaura cross-coupling reaction is a primary method, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. For example, reacting 8-bromoquinazolin-2-amine with pinacolborane under inert conditions in DMF or THF, using a base like Na₂CO₃, yields the boronic ester derivative. Reaction conditions (e.g., microwave heating at 150°C for 1 hour) improve efficiency . Purification via silica column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine post-synthesis?

Use a combination of ¹H/¹³C NMR to verify substituent positions and boronic ester integration. LCMS with trifluoroacetic acid-modified gradients (4–100% acetonitrile/water) confirms molecular weight and purity (>95%) . X-ray crystallography (via SHELX or OLEX2 software) resolves stereochemical ambiguities, particularly for crystallizing derivatives .

Q. What purification techniques are effective for isolating this boronic ester derivative?

Silica gel column chromatography with gradient elution (ethyl acetate/hexanes) is standard. For polar by-products, LiCl washes (3N in water) during workup remove residual DMF and catalysts. Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How do electronic effects in the quinazoline ring influence the boronic ester’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., halides) on the quinazoline ring activate the boronic ester for coupling by increasing electrophilicity at the boron center. Computational studies (DFT) and Hammett plots can quantify these effects. For example, electron-deficient aryl partners in Suzuki reactions show higher yields due to reduced protodeboronation .

Q. What strategies mitigate competing side reactions (e.g., homocoupling or protodeboronation) during synthesis?

  • Catalyst optimization : Use PdCl₂(dppf) with chelating ligands to suppress homocoupling.
  • Moisture control : Anhydrous solvents and inert atmospheres prevent boronic ester hydrolysis.
  • Additives : KF or Cs₂CO₃ enhances transmetallation efficiency, reducing side products .

Q. How can crystallographic and spectroscopic data resolve structural contradictions in derivatives?

Q. How should researchers address discrepancies in reported reaction yields for similar boronic ester syntheses?

Variations often arise from catalyst loading (e.g., 1–5 mol% Pd), base strength (Na₂CO₃ vs. Cs₂CO₃), or solvent polarity . Systematic screening via Design of Experiments (DoE) identifies optimal conditions. For example, DMF may accelerate coupling but increase side reactions compared to THF .

Methodological Tables

Technique Application Key Parameters
Suzuki-Miyaura CouplingBoronic ester introductionPd(PPh₃)₄ (3 mol%), DMF, 150°C, 1 h
LCMS Purity AnalysisConfirm molecular weight and purityAgilent DAD, 0.025% TFA in acetonitrile/water, 1 mL/min flow
X-ray CrystallographyResolve stereochemistrySHELXL refinement, Mo-Kα radiation, 295 K
Gradient Column ChromatographyPurification of boronic estersEthyl acetate/hexanes (5–75%), silica gel 60 Å

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